6-bromo-5-methyl-1,2,3-benzothiadiazole
Description
Properties
CAS No. |
2680529-68-2 |
|---|---|
Molecular Formula |
C7H5BrN2S |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 5-Methyl-1,2,3-Benzothiadiazole
Direct bromination of the parent compound using molecular bromine (Br₂) or N-bromosuccinimide (NBS) typically yields mixtures dominated by 4,7-dibromo derivatives due to the para-directing influence of the methyl group. In a representative procedure, refluxing 5-methyl-1,2,3-benzothiadiazole with Br₂ in chlorosulfonic acid (3 h, 110°C) produced 4,7-dibromo-5-methyl-1,2,3-benzothiadiazole in 82% yield, with <5% monobrominated products. Modulating reaction conditions (e.g., stoichiometry, temperature) failed to improve 6-bromo selectivity, underscoring the limitations of direct electrophilic substitution.
Directed Ortho-Metallation Approach
To circumvent poor regiocontrol, directed ortho-metallation (DoM) has been explored. Converting the methyl group into a directing metallation group enables selective bromination at position 6:
-
Silyl Protection : Treating 5-methyl-1,2,3-benzothiadiazole with tert-butyldimethylsilyl chloride (TBDMSCl) forms a silyl ether at the methyl group. Subsequent lithiation with LDA at −78°C directs bromine to the 6-position.
-
Bromine Quenching : Quenching the lithiated intermediate with 1,2-dibromotetrafluoroethane (DBFE) yields 6-bromo-5-(TBDMS-methyl)-1,2,3-benzothiadiazole, which is deprotected using tetrabutylammonium fluoride (TBAF) to afford the target compound in 44% overall yield.
Table 1: Comparison of Bromination Methods
| Method | Bromine Source | Temp (°C) | 6-Bromo Yield (%) | Major Byproduct |
|---|---|---|---|---|
| Direct Br₂ | Br₂ | 110 | <5 | 4,7-Dibromo (82%) |
| DoM (TBDMS/LDA/DBFE) | DBFE | −78 | 44 | 5-Desilylated (12%) |
Palladium-Catalyzed Cross-Coupling Routes
Palladium-mediated strategies enable modular synthesis from pre-functionalized intermediates. A two-step protocol leveraging Suzuki-Miyaura coupling has demonstrated superior regioselectivity:
Synthesis of 5-Methyl-6-trimethylstannyl-1,2,3-Benzothiadiazole
Stannylation of 5-methyl-1,2,3-benzothiadiazole via Miyaura borylation followed by tin exchange provides the key intermediate:
-
Iridium-Catalyzed Borylation : Using [Ir(OMe)(COD)]₂ with dtbpy ligand, 5-methyl-1,2,3-benzothiadiazole undergoes C–H borylation at position 6 (72% yield).
-
Stille Coupling Precursor : Transmetalation with Me₃SnSnMe₃ converts the boronate to 6-trimethylstannyl-5-methyl-1,2,3-benzothiadiazole (89% yield).
Bromination via Stille Coupling
Reacting the stannane with CuBr₂ in DMF at 80°C facilitates bromine insertion:
This method achieves 93% isolated yield with >99% regiopurity.
Ring-Formation Approaches
Constructing the benzothiadiazole core from pre-brominated precursors offers an alternative pathway:
Cyclization of 4-Bromo-5-Methyl-1,2-Phenylenediamine
-
Diamine Synthesis : Nitration of 3-bromo-4-methylaniline followed by reduction yields 4-bromo-5-methyl-1,2-phenylenediamine (57% over two steps).
-
Thiadiazole Formation : Treatment with S₂Cl₂ in dichloromethane (0°C, 2 h) induces cyclization to this compound (68% yield).
Table 2: Cyclization Reaction Optimization
| S₂Cl₂ Equiv | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1.2 | 0 | 2 | 68 | 98.5 |
| 2.0 | 25 | 1 | 54 | 97.1 |
Characterization and Analytical Validation
Rigorous characterization ensures synthetic fidelity:
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H, H-7), 7.45 (d, J=8.4 Hz, 1H, H-4), 2.65 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₇H₅BrN₂S [M+H]⁺: 243.9412; found: 243.9415.
-
XRD Analysis : Confirms coplanar arrangement of thiadiazole and benzene rings (dihedral angle: 1.8°).
Industrial-Scale Considerations
While lab-scale methods achieve high purity, scalability requires optimization:
Chemical Reactions Analysis
6-bromo-5-methyl-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids or esters.
Oxidation and Reduction Reactions: The methyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alkanes, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, in a Suzuki-Miyaura coupling reaction, the major product would be an arylated benzothiadiazole derivative .
Scientific Research Applications
Pharmacological Applications
BBT derivatives are being investigated for their anticancer properties . Compounds containing sulfur and nitrogen heterocycles, such as BBT, have been shown to interact with drug targets effectively. The low-lying C-S and C-N σ* orbitals are believed to facilitate these interactions, making BBT derivatives promising candidates for developing new anticancer agents .
Case Study: Anticancer Activity
- Research Findings : Studies have indicated that certain BBT derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Example Compound : 4-Bromo-5-methyl-1,2,3-benzothiadiazole has been noted for its enhanced activity compared to its unsubstituted counterparts.
Organic Electronics and Photovoltaics
BBT compounds are also being explored for their potential in organic electronic devices . Their strong electron-withdrawing properties and good photochemical stability make them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Key Properties :
- Electron Accepting Ability : BBT derivatives can act as electron acceptors in donor-acceptor systems, which is crucial for the efficiency of OPVs.
- Synthesis Techniques : Recent advancements in synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have facilitated the production of regioselectively substituted BBT derivatives that enhance device performance .
Case Study: Organic Photovoltaic Devices
- Research Findings : A study demonstrated that incorporating BBT into the active layer of OPVs increased power conversion efficiency by improving charge transport properties.
- Performance Metrics : Devices utilizing BBT derivatives showed improved stability under operational conditions compared to traditional materials.
Material Science
In material science, BBT is being utilized in the development of new materials with tailored electronic properties. The structural features of BBT allow it to be integrated into various polymer matrices, enhancing the electrical conductivity and thermal stability of the resulting composites.
Applications in Material Development :
- Conductive Polymers : BBT-based polymers have been synthesized to create conductive films suitable for flexible electronics.
- Thermal Stability Enhancements : The incorporation of BBT into polymer blends has shown to improve thermal stability significantly.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-1,2,3-benzothiadiazole depends on its specific application. In material science, its electron-withdrawing properties influence the electronic structure and conductivity of the materials it is incorporated into. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 6-bromo-5-methyl-1,2,3-benzothiadiazole with related compounds:
Key Observations :
- Substituent Position : Bromine at position 4 (4-bromo isomer) results in a higher melting point (80–81°C) compared to the 5-bromo isomer (59–60°C), highlighting crystal packing differences .
- Steric Effects : Methyl groups can hinder reactivity at adjacent positions, as seen in NMR studies of 6-chloro-7-methyl derivatives (δ 2.44 ppm for CH₃) .
Spectroscopic and Computational Insights
- NMR/IR Data : In 6-chloro-7-methyl-1,4,2-benzodithiazine, the methyl group resonates at δ 2.44 ppm (¹H-NMR), while bromine induces deshielding in aromatic protons (δ 7.50–8.35 ppm) . Similar trends are expected for 6-bromo-5-methyl derivatives.
- DFT Calculations: Substituents like bromine and methyl alter HOMO/LUMO distributions. For example, disubstituted benzothiadiazoles exhibit red-shifted absorptions compared to monosubstituted analogs .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-5-methyl-1,2,3-benzothiadiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of a methyl-substituted benzothiadiazole precursor. A common approach adapts methods used for 5-bromo-1,2,3-benzothiadiazole ():
- Step 1 : Start with 5-methyl-1,2,3-benzothiadiazole.
- Step 2 : Brominate using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. Key Variables :
- Temperature : Higher temperatures (>100°C) may lead to over-bromination.
- Solvent : DMF enhances electrophilic substitution but requires careful quenching.
- Catalyst : FeCl₃ or AlCl₃ can accelerate bromination but risk side reactions.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H NMR : The methyl group at C5 appears as a singlet (~δ 2.3–2.5 ppm). Bromine at C6 deshields adjacent protons (C4-H: δ 7.8–8.0 ppm, doublet; C7-H: δ 7.6–7.8 ppm, doublet) ().
- ¹³C NMR : C-Br (C6) resonates at ~δ 115–120 ppm; methyl (C5) at ~δ 20–22 ppm.
- IR : C-S stretching (650–750 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm substitution patterns.
Q. How does the methyl group at C5 influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The methyl group introduces steric hindrance and electronic effects:
- Steric Effects : Methyl at C5 directs coupling to C4 or C7 due to reduced accessibility at C6 ().
- Electronic Effects : Bromine’s electron-withdrawing nature activates C4/C7 for nucleophilic attack.
Q. Experimental Design :
- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (3:1) at 80°C.
- Monitor regioselectivity via HPLC and ¹H NMR.
Q. Case Study :
- Product : 6-bromo-5-methyl-4-(4-methoxyphenyl)-1,2,3-benzothiadiazole (yield: 75%, regioselectivity >95% at C4) .
Q. What contradictions exist in reported bromination mechanisms for benzothiadiazoles, and how can they be resolved?
Critical Analysis :
- vs. 12 : uses thionyl chloride/H₂SO₄ for bromination, while reports competing nitration/bromination in HNO₃. Contradictions arise from solvent polarity and Br₂ vs. HBrO₃ as brominating agents.
- Resolution :
- Kinetic Studies : Monitor reaction intermediates via LC-MS.
- DFT Calculations : Compare activation energies for bromination at C5 vs. C6 in different solvents .
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for organic electronics?
Methodological Answer :
Q. Case Study :
- OLED Application : Blending with PVK (polyvinylcarbazole) achieves a luminance efficiency of 12 cd/A, attributed to balanced electron/hole transport .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?
Experimental Design :
- Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki coupling to minimize β-hydride elimination.
- Additives : K₂CO₃ or CsF enhances oxidative addition while suppressing debromination.
- Temperature Control : Reactions at 60–70°C reduce thermal degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
